4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research into the applications of piperidine and its derivatives has led to the development of various novel heterocyclic compounds. For instance, piperidinium derivatives have been synthesized through reactions involving primary amines and formaldehyde, leading to compounds with potential utility in medicinal chemistry due to their structural diversity (Dotsenko et al., 2012). Additionally, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized, showing antibacterial activities, highlighting the potential of piperidine derivatives in developing new antibacterial agents (Pouramiri et al., 2017).
Crystal Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, providing insights into the conformational properties of piperidine derivatives, which are crucial for understanding their reactivity and interaction in biological systems (Szafran et al., 2007).
Organic Synthesis and Catalysis
Piperidine derivatives have been employed in various organic synthesis and catalysis processes. For example, iron-catalyzed reactions have utilized piperidine derivatives for the synthesis of azacycles, showcasing the versatility of these compounds in facilitating complex chemical transformations (Bolm et al., 2004). Furthermore, the synthesis of curcumin mimics involving piperidinecarboxamides illustrates the application of these compounds in designing molecules with anti-proliferative properties (Fawzy et al., 2019).
Antimicrobial Activity
Piperidine derivatives have also been explored for their antimicrobial properties. Research on spiro-piperidin-4-ones has led to the discovery of compounds with significant activity against Mycobacterium tuberculosis, offering a new avenue for tackling bacterial infections (Kumar et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is the chemokine receptor CCR5 . CCR5 is a seven-transmembrane G-protein coupled receptor that plays an essential role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound affects the signaling pathway of the chemokine receptor CCR5 . This fact has inspired much research to identify new CCR5 antagonists .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 envelope-mediated membrane fusion . This inhibition is a result of the compound’s interaction with the CCR5 receptor, which is an essential co-receptor in the process of HIV-1 entry .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include this compound, possess various biological activities . These activities could be related to the interactions of the compound with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Properties
IUPAC Name |
4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-2-6-15(7-3-12)17-16(19)18-10-8-14(9-11-18)13-4-5-13/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIXEBEGCRSAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(=C3CC3)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.